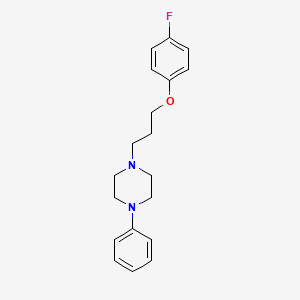
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 4-fluorophenoxypropyl group and a phenyl group, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- typically involves the following steps:
Preparation of 4-fluorophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of piperazine: The prepared 4-fluorophenoxypropyl bromide is then reacted with piperazine in the presence of a suitable solvent like acetonitrile or dimethylformamide to yield 1-(3-(4-fluorophenoxy)propyl)piperazine.
Introduction of the phenyl group: The final step involves the reaction of 1-(3-(4-fluorophenoxy)propyl)piperazine with a phenylating agent such as phenylmagnesium bromide or phenylboronic acid under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in solvents like water, acetone, or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, or electrophiles in solvents like acetonitrile, dimethylformamide, or dichloromethane.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system agent, anti-inflammatory agent, or anticancer agent.
Biological Studies: Researchers investigate its interactions with biological targets, such as receptors, enzymes, or ion channels, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological pathways and processes, helping to elucidate the roles of specific proteins or signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
作用机制
The mechanism of action of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target involved.
相似化合物的比较
Similar Compounds
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-: Similar structure with a chlorine atom instead of a fluorine atom.
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-: Similar structure with a methyl group instead of a fluorine atom.
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for medicinal chemistry and biological research.
属性
CAS 编号 |
84344-34-3 |
|---|---|
分子式 |
C19H23FN2O |
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-[3-(4-fluorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23FN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChI 键 |
GUOQPFNLBAXWIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















